Chlormadinone-d6 Acetate
Description
Chlormadinone-d6 Acetate is a deuterated analog of Chlormadinone Acetate, a synthetic progestin used in hormonal therapies and research. The deuterium substitution (six deuterium atoms) enhances its utility as an internal standard in mass spectrometry, reducing interference from non-deuterated analytes in pharmacokinetic and metabolic studies . Its molecular formula is C₂₃H₂₃D₆ClO₄, with a molecular weight of approximately 410.93 g/mol (calculated by adding six deuterium units to the non-deuterated form, 404.927 g/mol) . The compound is supplied as a high-purity solid (≥95%) by Toronto Research Chemicals (TRC) under CAS number C343502 .
Chlormadinone Acetate (non-deuterated) itself is a 17α-acetoxyprogesterone derivative with a chlorine substitution at the C6 position and a Δ⁴,⁶-diene structure. It acts as a potent progestogen, primarily used in contraception and hormone replacement therapy .
Properties
Molecular Formula |
C₂₃H₂₃D₆ClO₄ |
|---|---|
Molecular Weight |
410.96 |
Synonyms |
17-(Acetyloxy)-6-chloropregna-4,6-diene-3,20-dione-d6; 17-Acetoxy-6-chloro-6-dehydroprogesterone-d6; 6-Chloro-17-acetoxy-4,6-pregnadiene-3,20-dione-d6; Chronosyn-d6; Fertiletten-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table compares Chlormadinone-d6 Acetate with its closest analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₃H₂₃D₆ClO₄ | ~410.93 | C343502 | Δ⁴,⁶-diene; six deuterium atoms at C17 |
| Chlormadinone Acetate | C₂₃H₂₉ClO₄ | 404.927 | 302-22-7 | Δ⁴,⁶-diene; chlorine at C6; 17α-acetoxy |
| Delmadinone Acetate | C₂₃H₂₇ClO₄ | 402.2 | Not provided | Δ¹,⁴,⁶-triene; chlorine at C6; 17α-acetoxy |
| Amadinone Acetate | C₂₃H₂₇ClO₄ | 406.91 | Not provided | Δ⁴,⁶-diene; chlorine at C6; 17α-acetoxy |
Key Observations :
- Delmadinone Acetate differs in its conjugated triene system (Δ¹,⁴,⁶), which may alter receptor binding affinity compared to the diene system in Chlormadinone .
- Amadinone Acetate shares the Δ⁴,⁶-diene backbone but lacks deuterium substitution, limiting its utility as an analytical standard .
- Deuterated Chlormadinone-d6 exhibits a ~6 g/mol increase in molecular weight compared to the non-deuterated form, critical for isotopic distinction in mass spectrometry .
Pharmacological and Metabolic Profiles
Glucose Tolerance Impact
A 1970 clinical study compared Chlormadinone Acetate (non-deuterated) with conventional contraceptive steroids containing synthetic estrogens. Results showed:
- Chlormadinone Acetate caused abnormal glucose tolerance in only 2/16 subclinical diabetic women after 6 months, whereas conventional steroids induced abnormalities in 2/10 subjects within 2.5 months .
- This suggests Chlormadinone Acetate has a lower metabolic risk profile, likely due to its selective progestogenic activity without estrogenic effects .
Stability and Bioavailability
- Deuterated vs. Non-deuterated: The deuterium in this compound reduces metabolic degradation rates (kinetic isotope effect), enhancing its stability in tracer studies .
- Delmadinone Acetate is reported to have higher androgen receptor antagonism, making it suitable for veterinary use in prostate disorders .
Research Findings and Industrial Relevance
- Synthesis: Chlormadinone Acetate is synthesized via acetylation of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione in glacial acetic acid with acetic anhydride and p-toluenesulfonic acid .
- Delmadinone Acetate: Characterized using FTIR, UV-Vis, and GC-MS, with purity >95% .
- Regulatory Status: Chlormadinone Acetate is listed in the European Pharmacopoeia, ensuring standardized quality for therapeutic use .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Chlormadinone-d6 Acetate, and how should they be applied?
- Methodological Answer : Characterization should include a combination of infrared (IR) spectroscopy to identify functional groups (e.g., acetate and ketone groups), mass spectrometry (MS) for molecular weight confirmation and isotopic purity assessment (via deuterium labeling), and UV spectroscopy to analyze conjugated systems in the steroid backbone. These methods should follow validated protocols, such as those outlined in pharmacopeial standards or NIST reference data . For isotopic quantification, high-resolution MS or nuclear magnetic resonance (NMR) with deuterium-specific probes is critical to distinguish Chlormadinone-d6 from non-deuterated analogs.
Q. How should stability studies for this compound be designed to assess degradation under varying experimental conditions?
- Methodological Answer : Stability studies must control variables such as temperature (e.g., 25°C, 40°C), pH (using acetate buffers in the 3.6–5.6 range), and light exposure. Accelerated degradation tests can employ forced conditions (e.g., oxidative stress with H₂O₂). Analytical methods like reverse-phase HPLC or UPLC-Orbitrap MS should monitor degradation products, with reference to stability-indicating assays validated for specificity and sensitivity . Data should be collected at multiple time points to model degradation kinetics.
Q. What synthetic routes are commonly used for deuterated analogs like this compound, and how is isotopic purity ensured?
- Methodological Answer : Synthesis typically involves catalytic deuteration of precursor molecules (e.g., using Pd/C or PtO₂ in D₂O) at specific positions, followed by acetylation. Isotopic purity is quantified via mass spectrometry, focusing on the deuterium incorporation ratio (e.g., ≥98% for pharmaceutical-grade standards). Reaction conditions (temperature, pressure, solvent) must be optimized to minimize isotopic dilution .
Advanced Research Questions
Q. How can discrepancies in pharmacokinetic (PK) data for this compound across species be systematically addressed?
- Methodological Answer : Cross-species PK contradictions often arise from metabolic pathway differences (e.g., cytochrome P450 activity). Researchers should:
- Conduct in vitro metabolic profiling using liver microsomes from relevant species.
- Validate assays with isotopically labeled internal standards to correct for matrix effects.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Data normalization to body surface area or allometric scaling factors is critical .
Q. What advanced strategies resolve spectral interference in quantifying this compound in complex biological matrices?
- Methodological Answer : Matrix effects in LC-MS/MS analyses can be mitigated via:
- Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the analyte from phospholipids.
- Deuterated internal standards (e.g., Chlormadinone-d6 itself) to correct for ion suppression.
- High-resolution mass spectrometry (HRMS) to differentiate isotopic clusters from co-eluting contaminants. Method validation should include spike-and-recovery tests in plasma, urine, and tissue homogenates .
Q. How should researchers design experiments to investigate the structural-activity relationship (SAR) of this compound analogs?
- Methodological Answer : SAR studies require:
- Systematic modification of the steroid scaffold (e.g., halogenation at C6, acetylation at C17) and in vitro screening for receptor binding affinity (e.g., progesterone receptor assays).
- Molecular docking simulations to predict binding interactions, validated by X-ray crystallography of ligand-receptor complexes.
- Correlation of thermodynamic parameters (e.g., ΔG from isothermal titration calorimetry) with functional activity in cell-based assays .
Q. What statistical approaches are recommended for reconciling contradictory results in dose-response studies of this compound?
- Methodological Answer : Contradictions may stem from non-linear kinetics or heterogeneous sample populations. Solutions include:
- Bayesian hierarchical modeling to account for inter-study variability.
- Meta-analysis of dose-response curves using the Hill equation, with weighting for sample size and assay precision.
- Sensitivity analysis to identify outliers or confounding variables (e.g., batch-to-batch isotopic purity differences) .
Methodological Best Practices
- Data Validation : Always cross-reference spectral data (e.g., IR, MS) with authoritative databases like NIST Chemistry WebBook to confirm structural assignments .
- Experimental Reproducibility : Document buffer preparation (e.g., acetate buffer pH 4.5 ± 0.1) and storage conditions (-20°C under argon) to ensure consistency across replicates .
- Ethical Compliance : Adhere to institutional guidelines for chemical handling, particularly for deuterated compounds requiring specialized waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
